4-Butyl-3-propylquinolin-2(1h)-one
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Overview
Description
4-Butyl-3-propylquinolin-2(1h)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3-propylquinolin-2(1h)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3-propylquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperatures and solvents.
Major Products
Scientific Research Applications
4-Butyl-3-propylquinolin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butyl-3-propylquinolin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Butylquinoline
- 3-Propylquinoline
- 2-Quinolinone
Uniqueness
4-Butyl-3-propylquinolin-2(1h)-one is unique due to the presence of both butyl and propyl groups, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives. The combination of these substituents may also influence its chemical reactivity and stability.
Properties
CAS No. |
5659-23-4 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
4-butyl-3-propyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H21NO/c1-3-5-9-12-13-10-6-7-11-15(13)17-16(18)14(12)8-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,18) |
InChI Key |
ARTKZGCIFQOTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)NC2=CC=CC=C21)CCC |
Origin of Product |
United States |
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